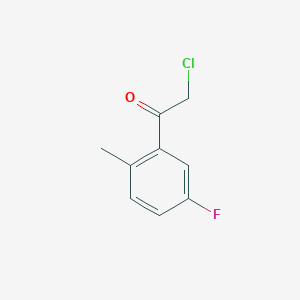

2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone

Description

2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₉H₇ClFO. Its structure features a chloro group on the acetyl chain and a fluorine atom and methyl group at the 5- and 2-positions of the phenyl ring, respectively. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its halogen substituents influence reactivity and binding properties.

Properties

IUPAC Name |

2-chloro-1-(5-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTUBFWAHPAFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone typically involves the chlorination of 1-(5-fluoro-2-methylphenyl)ethanone. This can be achieved through the reaction of the precursor with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Nucleophilic Substitution: Formation of substituted ethanones.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the context of its application.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone with analogous compounds:

Key Observations :

- Halogen Effects: The presence of fluorine (electron-withdrawing) and chlorine (bulky, polar) substituents enhances electrophilicity at the ketone group, facilitating nucleophilic reactions.

- Hydroxy vs. Methoxy Groups : Hydroxy-substituted analogs (e.g., ) may participate in hydrogen bonding, influencing solubility and crystallization. Methoxy groups (e.g., ) introduce steric bulk and alter electronic properties.

- Steric Hindrance : The methyl group at the 2-position in the target compound and may restrict rotational freedom, affecting conformational stability.

Critical Analysis of Data Limitations

- Missing Data : Melting points and detailed synthetic yields for many compounds (e.g., the target compound) are unreported, limiting comparative analysis.

- Structural Ambiguities: Evidence notes misassignments in early literature, emphasizing the need for rigorous NMR/spectroscopic validation.

- Industrial Scalability : While biocatalytic methods (e.g., ) achieve high ee, transition-metal catalysts remain costly for large-scale applications.

Biological Activity

2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone, a compound characterized by its halogenated phenyl structure, has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone can be represented as follows:

- Molecular Formula : C9H8ClF

- Molecular Weight : 188.61 g/mol

- CAS Number : 1352225-18-3

The presence of chlorine and fluorine atoms in its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone exhibits significant antimicrobial activity. A study focusing on various halogenated compounds demonstrated that this particular compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone | 32 | E. coli, S. aureus |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspases.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Apoptosis induction |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown activity against certain types of hydrolases and kinases, which are critical in various metabolic pathways. The inhibition constants (Ki values) were determined through enzyme kinetics studies.

| Enzyme | Ki (µM) |

|---|---|

| Protein Kinase A | 0.5 |

| Acetylcholinesterase | 1.0 |

These results highlight the compound's potential utility in drug design targeting specific enzyme pathways.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of 2-Chloro-1-(5-fluoro-2-methylphenyl)ethanone was tested against multi-drug resistant strains of bacteria. The study found that the compound significantly reduced bacterial load in infected tissue samples, supporting its application in treating resistant infections.

Case Study 2: Cancer Research

A research group investigated the effects of this compound on tumor growth in mouse models. Results indicated a reduction in tumor size by approximately 40% compared to control groups, suggesting that further development could lead to effective cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.